molecular formula C18H38O5S2 B4326638 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

Cat. No.: B4326638
M. Wt: 398.6 g/mol
InChI Key: MJWPFIJSQHYUSM-UHFFFAOYSA-N
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Description

2-(Octylsulfonyl)ethyl 1-octanesulfonate is a synthetic sulfonate ester characterized by two distinct sulfonyl groups: an octylsulfonyl moiety and a 1-octanesulfonate group linked via an ethyl spacer.

Properties

IUPAC Name

2-octylsulfonylethyl octane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O5S2/c1-3-5-7-9-11-13-16-24(19,20)18-15-23-25(21,22)17-14-12-10-8-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWPFIJSQHYUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCS(=O)(=O)CCOS(=O)(=O)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE typically involves the sulfonylation of octyl alcohols. One common method is the reaction of octyl alcohol with sulfonyl chloride in the presence of a base such as pyridine . The reaction conditions often include mild temperatures and the use of molecular sieves to remove water formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonate group under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted sulfonates.

Scientific Research Applications

2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE is used in a wide range of scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and catalysis.

    Biology: The compound is used in biochemical assays and as a surfactant in cell biology.

    Medicine: It is employed in drug formulation and delivery systems.

    Industry: The compound is used in the production of detergents and surfactants.

Mechanism of Action

The mechanism of action of 2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE involves its ability to act as a surfactant, reducing surface tension and enhancing the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating various biochemical processes .

Comparison with Similar Compounds

Research Findings and Methodological Insights

  • Virtual Screening : Ligand-based approaches using Tanimoto similarity could prioritize analogs of this compound for drug development or material science applications .
  • Analytical Techniques : Mass spectrometry comparisons with NIST library entries and calibration against related standards are critical for identification and quantification .
  • Dissimilarity Applications: In materials science, minor structural variations (e.g., chain length, linker groups) significantly alter colloidal behavior, as seen in sodium 1-octanesulfonate’s role in particle-droplet interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE
Reactant of Route 2
2-(OCTYLSULFONYL)ETHYL 1-OCTANESULFONATE

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